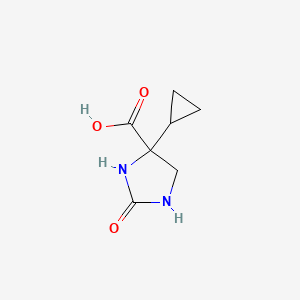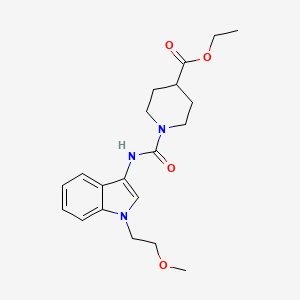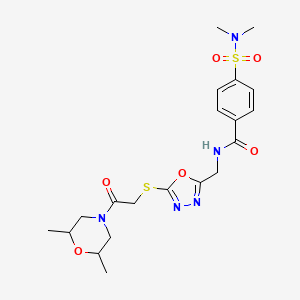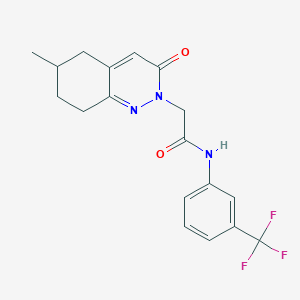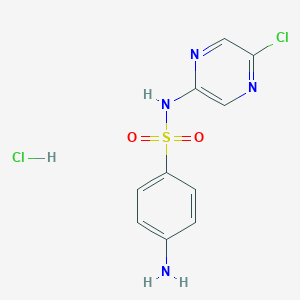
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride
カタログ番号 B2409503
CAS番号:
2034430-99-2
分子量: 321.18
InChIキー: CLCMMIVQSIBOFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C10H10Cl2N4O2S . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride”, often involves a simple one-step reaction in acetone with pyridine between different sulfonyl chlorides and aminopyrazine . Another method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) . This indicates the presence of a benzene ring sulfonamide group linked to a pyrazine ring. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
-
Antimicrobial Activity
- Field : Medical Science, specifically Antimicrobial Research .
- Application Summary : This compound has been studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis .
- Methods : The compound was synthesized and its Minimum Inhibitory Concentration (MIC) was determined. The MIC is the lowest concentration of a chemical which prevents visible growth of a bacterium .
- Results : The compound showed good antitubercular activity against M. tuberculosis H37Rv, with an MIC of 6.25 µg/mL .
-
Dopamine D2 and Serotonin 5-HT3 Receptors Dual Antagonist
- Field : Neuropharmacology .
- Application Summary : The compound has been investigated as a potential broad antiemetic agent, acting as a dual antagonist for dopamine D2 and serotonin 5-HT3 receptors .
- Methods : A number of benzamides were prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and evaluated for their binding affinity for the dopamine D2 and the serotonin 5-HT3 receptors .
- Results : The compound exhibited a much higher affinity for the dopamine D2 receptor than that of metoclopramide (IC50 =17.5—61.0 nM vs. 483 nM). It also showed a potent antagonistic activity for both receptors in in vivo tests .
-
Anti-Infective Agent
- Field : Medical Science, specifically Anti-Infective Research .
- Application Summary : This compound has been studied for its potential anti-infective properties .
- Methods : The compound was synthesized and its Minimum Inhibitory Concentration (MIC) was determined. The MIC is the lowest concentration of a chemical which prevents visible growth of a bacterium .
- Results : The compound showed good anti-infective activity .
-
Matrix Metalloproteinase-8 Inhibitor
- Field : Biochemistry .
- Application Summary : The compound has been identified as a potential inhibitor of matrix metalloproteinase-8, a protein that plays a role in tissue remodeling and immunomodulation .
- Methods : The compound was synthesized and its inhibitory activity against matrix metalloproteinase-8 was evaluated .
- Results : The compound showed promising inhibitory activity against matrix metalloproteinase-8 .
-
Antitubercular Agent
- Field : Medical Science, specifically Antitubercular Research .
- Application Summary : This compound has been studied for its potential antitubercular properties, particularly against Mycobacterium tuberculosis .
- Methods : The compound was synthesized and its Minimum Inhibitory Concentration (MIC) was determined. The MIC is the lowest concentration of a chemical which prevents visible growth of a bacterium .
- Results : The compound showed good antitubercular activity against M. tuberculosis H37Rv, with an MIC of 6.25 μg/mL .
-
Inhibition of Folate Pathway
- Field : Biochemistry .
- Application Summary : The compound has been identified as a potential inhibitor of the folate pathway .
- Methods : The compound was synthesized and its inhibitory activity against the folate pathway was evaluated .
- Results : The compound showed promising inhibitory activity against the folate pathway .
Safety And Hazards
特性
IUPAC Name |
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCMMIVQSIBOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

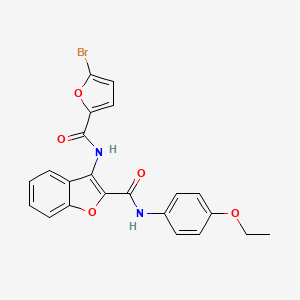
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
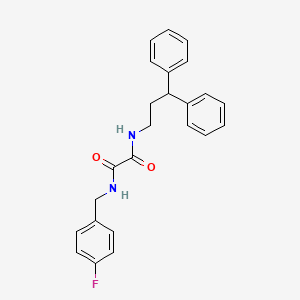
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)
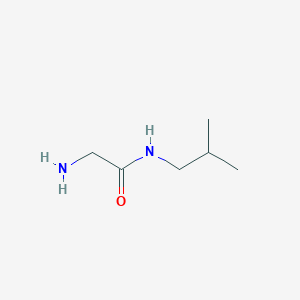
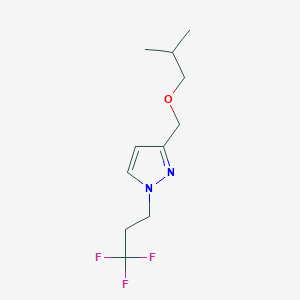
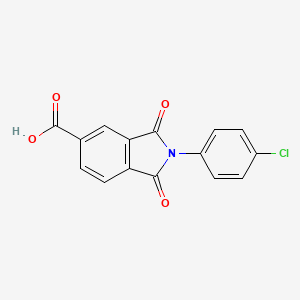
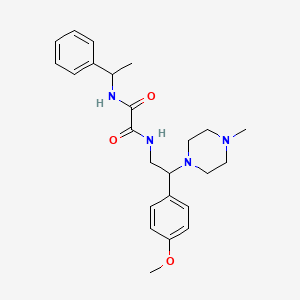
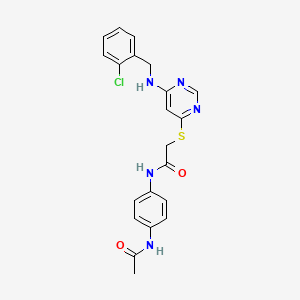
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
